molecular formula C11H13N B1437840 3-ethynyl-N-(propan-2-yl)aniline CAS No. 1021135-59-0

3-ethynyl-N-(propan-2-yl)aniline

Cat. No. B1437840
M. Wt: 159.23 g/mol
InChI Key: CTRKEMNNTVYILZ-UHFFFAOYSA-N
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Description

“3-ethynyl-N-(propan-2-yl)aniline” is a chemical compound with the CAS Number: 1021135-59-0 . It has a molecular weight of 159.23 . This compound is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-ethynyl-N-isopropylaniline . The InChI code for this compound is 1S/C11H13N/c1-4-10-6-5-7-11(8-10)12-9(2)3/h1,5-9,12H,2-3H3 .


Physical And Chemical Properties Analysis

“3-ethynyl-N-(propan-2-yl)aniline” is a liquid at room temperature .

Scientific Research Applications

3-ethynyl-N-(propan-2-yl)aniline is a chemical compound with the CAS Number: 1021135-59-0 . It’s a liquid at room temperature and has a molecular weight of 159.23 . This compound is used in various scientific fields, particularly in chemistry and material science .

While the specific applications of “3-ethynyl-N-(propan-2-yl)aniline” are not detailed in the sources, compounds similar to it, such as thiophene and its derivatives, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions .

For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents . These compounds also act as metal complexing agents and are used in the development of insecticides .

3-Ethynylaniline , a compound similar to “3-ethynyl-N-(propan-2-yl)aniline”, has been used in the synthesis of various benzoxazine monomers . These monomers have diverse applications in material science and medicinal chemistry . For example, they can be used to prepare succin (m-ethynyl)dianilide and sebaco (m-ethynyl)dianilide . They can also be used in the multi-step synthesis of erlotinib hydrochloride, a drug used for the treatment of non-small cell lung cancer .

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-ethynyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-4-10-6-5-7-11(8-10)12-9(2)3/h1,5-9,12H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRKEMNNTVYILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethynyl-N-(propan-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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